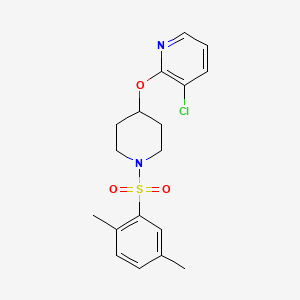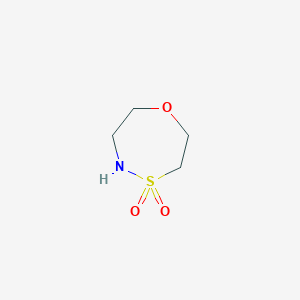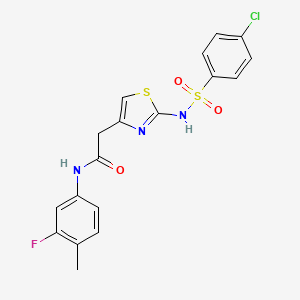
3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Chloro-2-((1-((2,5-dimethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic molecule that contains several functional groups. It has a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. Attached to this ring is a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The piperidine ring is further substituted with a sulfonyl group attached to a 2,5-dimethylphenyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available. One possible approach could involve the use of Suzuki-Miyaura coupling, a common method for forming carbon-carbon bonds .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and piperidine rings suggests that the compound would have a rigid, cyclic structure. The sulfonyl group and the 2,5-dimethylphenyl group would likely add additional complexity to the structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. The pyridine and piperidine rings, for example, are known to participate in a variety of reactions. The sulfonyl group could also be involved in reactions, particularly if it is a good leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridine and piperidine rings could affect its solubility, boiling point, and melting point. The sulfonyl group could also influence these properties .Wissenschaftliche Forschungsanwendungen
Green Metric Evaluation in Synthesis
The synthesis of related compounds, such as 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, demonstrates the application of green chemistry principles in the development of gastroesophageal reflux disease (GERD) treatment options. This process emphasizes the reduced waste generation and increased reaction efficiency, showcasing the environmental consideration in the chemical synthesis of medically relevant compounds (Rohidas Gilbile et al., 2017).
Novel Ionic Liquids for Synthesis
Research on sulfonic acid functionalized pyridinium chloride as an efficient catalyst reveals its role in facilitating solvent-free synthesis processes. This highlights the compound's utility in creating structurally complex molecules, potentially including the synthesis of derivatives similar to the specified chemical (A. R. Moosavi‐Zare et al., 2013).
Kinetic Studies in Complex Formation
The study of oxygen transfer to methyloxo(dithiolato)rhenium(V) complexes explores the reaction mechanisms involving pyridine derivatives. This research underscores the significance of such compounds in understanding reaction kinetics and mechanism in coordination chemistry (G. Lente & J. Espenson, 2000).
Synthesis of Functionalized Enamines
The creation of functionalized cyclic enamines from lithium alkylphenyl sulfones and N-carbo-tert-butoxy lactams showcases the versatility of related compounds in synthesizing structurally diverse molecules for various scientific applications, including pharmaceutical development (Luis A. Arias et al., 2001).
Crystal Structure Analysis
The detailed crystal structure analysis of a compound bearing both piperidino and sulfonyl motifs highlights the importance of these studies in understanding the molecular geometry and interactions crucial for designing drugs and materials with specific properties (V. A. Igonin et al., 1993).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-chloro-2-[1-(2,5-dimethylphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3S/c1-13-5-6-14(2)17(12-13)25(22,23)21-10-7-15(8-11-21)24-18-16(19)4-3-9-20-18/h3-6,9,12,15H,7-8,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFAOZPAHSSKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)OC3=C(C=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,7-trimethyl-8-(3-methylphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2649756.png)
![2-(4-chloro-3-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2649759.png)

![17-Amino-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9(14),10,12-hexaene-16,18-dione](/img/structure/B2649762.png)
![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![Ethyl {[6-(2-furoylamino)-2-phenylquinolin-4-yl]oxy}acetate](/img/structure/B2649764.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)
![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)



![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)
![4-isobutoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2649777.png)
